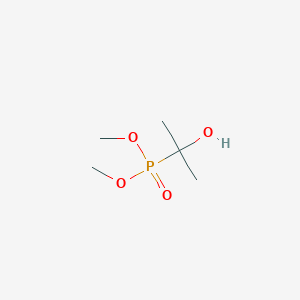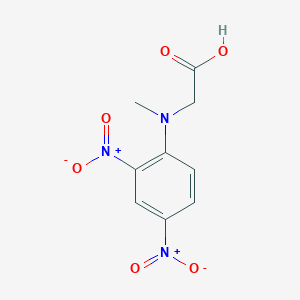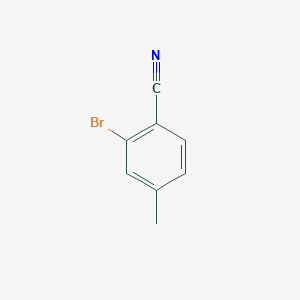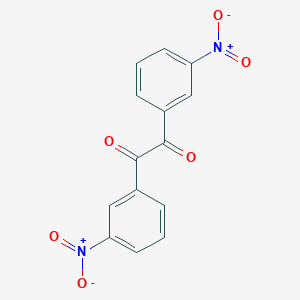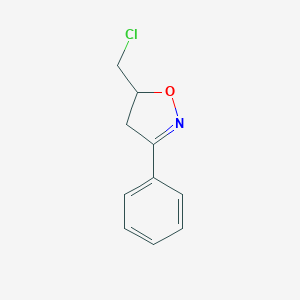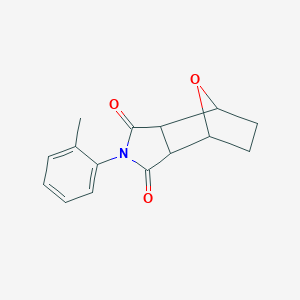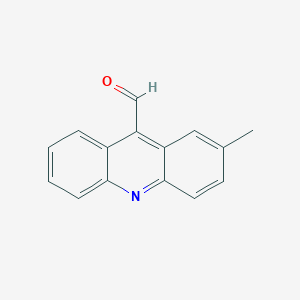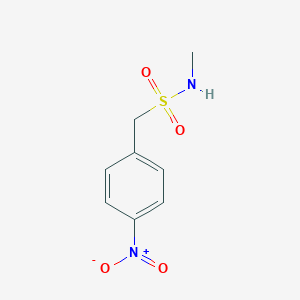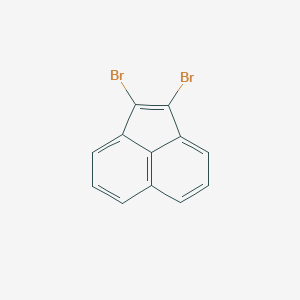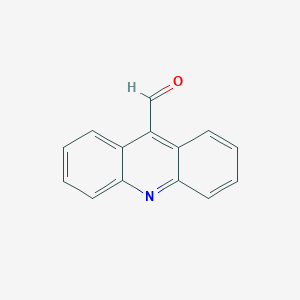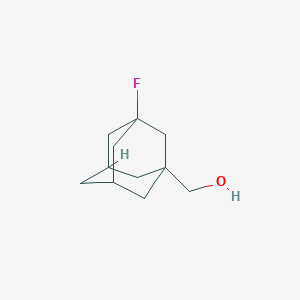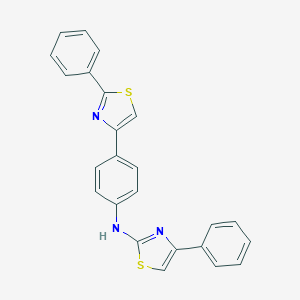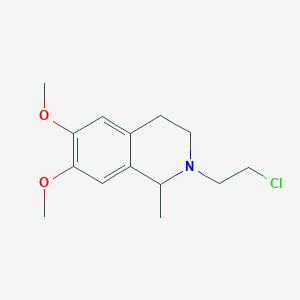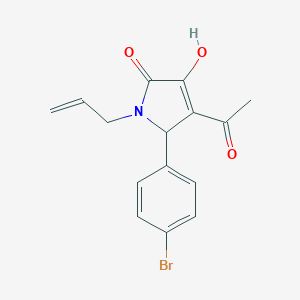![molecular formula C16H14O3 B184265 4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one CAS No. 73207-85-9](/img/structure/B184265.png)
4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one, also known as STB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. STB belongs to the family of benzofuran derivatives, which have been studied for their various biological activities.
Wirkmechanismus
4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one exerts its neuroprotective effects through multiple mechanisms. It can scavenge free radicals and inhibit the production of reactive oxygen species, which can cause damage to neurons. 4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one can also inhibit the activation of microglia, which are immune cells in the brain that can cause inflammation and damage to neurons.
Biochemische Und Physiologische Effekte
4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has been shown to have various biochemical and physiological effects in animal models. Studies have shown that 4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one can improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of Alzheimer's and Parkinson's diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one in lab experiments is its ability to cross the blood-brain barrier, which is important for studying its effects on the brain. However, one limitation is that 4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one. One area of interest is its potential use in combination with other compounds for the treatment of neurodegenerative diseases. Another area of interest is its potential use in the treatment of other conditions, such as stroke and traumatic brain injury. Finally, further studies are needed to fully understand the mechanisms underlying 4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one's neuroprotective effects.
Synthesemethoden
4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-hydroxyacetophenone with 3,4-methylenedioxybenzaldehyde, followed by cyclization and reduction steps to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has been extensively studied for its potential therapeutic applications, particularly in the field of neurodegenerative diseases. Studies have shown that 4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one can protect neurons against oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
73207-85-9 |
|---|---|
Produktname |
4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one |
Molekularformel |
C16H14O3 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
4-methyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one |
InChI |
InChI=1S/C16H14O3/c1-9-6-16(17)19-14-8-15-12(7-11(9)14)10-4-2-3-5-13(10)18-15/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
GSCQGWISTGMGFM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4 |
Kanonische SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4 |
Andere CAS-Nummern |
73207-85-9 |
Synonyme |
4-methyltetrahydrobenzopsoralen MeTHBPS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



